molecular formula C19H25N3O4 B11232428 N-(furan-2-ylmethyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide

N-(furan-2-ylmethyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B11232428
M. Wt: 359.4 g/mol
InChI Key: ASOYONIXNQYFOU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that features a furan ring, a methoxy group, a piperidine moiety, and a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a piperidine derivative.

    Construction of the Pyridinone Structure: This can be achieved through condensation reactions involving appropriate precursors such as β-keto esters and amines.

    Final Coupling: The final step involves coupling the furan, piperidine, and pyridinone intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The carbonyl group in the pyridinone structure can be reduced to form hydroxypyridines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones

    Reduction: Hydroxypyridines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and piperidine moieties might facilitate binding to hydrophobic pockets, while the methoxy and carbonyl groups could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide: Lacks the methoxy group, which could affect its reactivity and binding properties.

    N-(furan-2-ylmethyl)-2-(5-methoxy-4-oxo-2-(morpholin-1-ylmethyl)pyridin-1(4H)-yl)acetamide: Contains a morpholine ring instead of piperidine, which could influence its biological activity.

Uniqueness

N-(furan-2-ylmethyl)-2-(5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1(4H)-yl)acetamide is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can lead to distinct chemical reactivity and biological interactions, setting it apart from similar compounds.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide

InChI

InChI=1S/C19H25N3O4/c1-25-18-13-22(14-19(24)20-11-16-6-5-9-26-16)15(10-17(18)23)12-21-7-3-2-4-8-21/h5-6,9-10,13H,2-4,7-8,11-12,14H2,1H3,(H,20,24)

InChI Key

ASOYONIXNQYFOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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